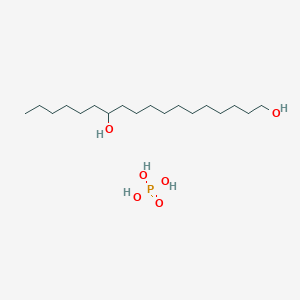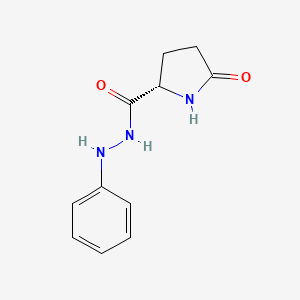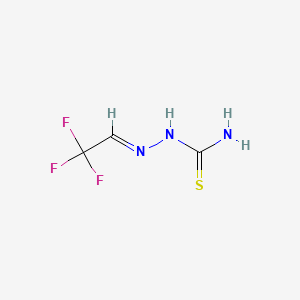
Trifluoroacetaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetaldehyde thiosemicarbazone is a compound belonging to the thiosemicarbazone family, characterized by the presence of a trifluoromethyl group attached to an aldehyde and a thiosemicarbazone moiety. Thiosemicarbazones are known for their diverse biological activities and their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde thiosemicarbazone can be synthesized through the reaction of trifluoroacetaldehyde with thiosemicarbazide. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The general reaction scheme is as follows:
CF3CHO+H2N−NH−C(=S)NH2→CF3CH=N-NH-C(=S)NH2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroacetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Trifluoroacetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit topoisomerases and ribonucleotide reductase.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of trifluoroacetaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interfere with various biological processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
Comparación Con Compuestos Similares
Thiosemicarbazide: The parent compound without the trifluoromethyl group.
Acetaldehyde thiosemicarbazone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzaldehyde thiosemicarbazone: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness: Trifluoroacetaldehyde thiosemicarbazone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to form stable metal complexes.
Propiedades
Número CAS |
7145-43-9 |
|---|---|
Fórmula molecular |
C3H4F3N3S |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
[(E)-2,2,2-trifluoroethylideneamino]thiourea |
InChI |
InChI=1S/C3H4F3N3S/c4-3(5,6)1-8-9-2(7)10/h1H,(H3,7,9,10)/b8-1+ |
Clave InChI |
APUQZWHPCKNYHK-UNXLUWIOSA-N |
SMILES isomérico |
C(=N/NC(=S)N)\C(F)(F)F |
SMILES canónico |
C(=NNC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


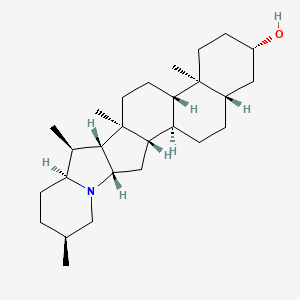
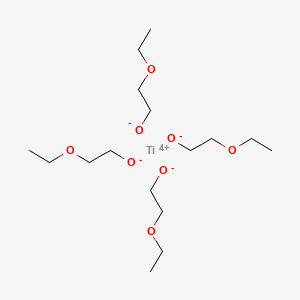
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
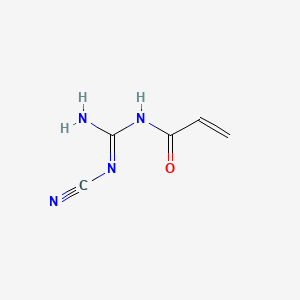
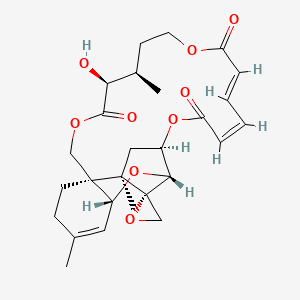
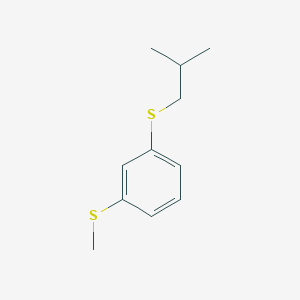
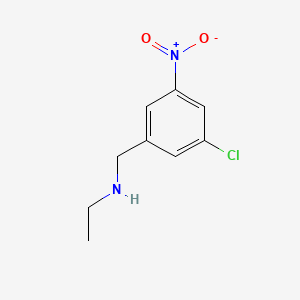
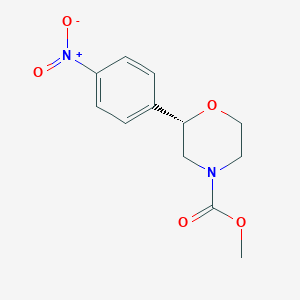

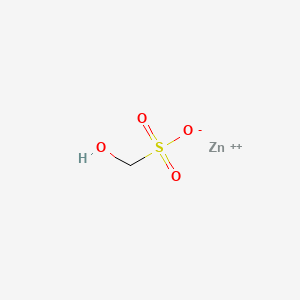
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
